molecular formula C26H44NNaO7 B13384723 Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate

Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate

Cat. No.: B13384723
M. Wt: 505.6 g/mol
InChI Key: YWROUPFMHKARON-UDUZYWCBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This sodium salt hydrate is a bile acid derivative characterized by a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3, 7, and 12, a pentanamido-acetate side chain, and a sodium counterion. Its structure is critical for solubility and biological interactions, particularly in liver function and lipid metabolism . The hydrate form enhances stability under ambient conditions, distinguishing it from anhydrous analogs .

Properties

Molecular Formula

C26H44NNaO7

Molecular Weight

505.6 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate

InChI

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15?,16-,17-,18?,19?,20-,21+,24?,25+,26-;;/m1../s1

InChI Key

YWROUPFMHKARON-UDUZYWCBSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Starting Material: The core steroidal skeleton, often a bile acid derivative such as cholic acid or its oxidized forms, which contains the cyclopenta[a]phenanthrene structure with hydroxy substituents.
  • Activation of the Carboxylic Acid Group: The carboxyl group on the bile acid is activated, commonly via conversion to an acid chloride or an active ester intermediate.
  • Amide Bond Formation: Coupling with glycine or a glycine derivative to form the pentanamidoacetate moiety.
  • Salt Formation: Neutralization with sodium hydroxide or sodium carbonate to yield the sodium salt form.
  • Hydration: The compound is obtained as a hydrate due to crystallization conditions or deliberate hydration.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Isolation or synthesis of the steroidal acid intermediate Starting from cholic acid or related bile acids Purification by recrystallization or chromatography
2 Activation of carboxyl group Thionyl chloride (SOCl2) or carbodiimide coupling agents (e.g., DCC, EDC) Formation of acid chloride or active ester
3 Amide coupling with glycine Glycine or glycine ester, base such as triethylamine, solvent like DMF or DCM Formation of the pentanamidoacetate linkage
4 Neutralization and salt formation Sodium hydroxide or sodium bicarbonate in aqueous medium Formation of sodium salt
5 Crystallization and hydration Slow evaporation or cooling in aqueous/alcoholic solvents Obtaining hydrate crystals

Example Preparation Procedure

A representative synthesis reported in literature for sodium glycocholate hydrate (a closely related compound) is as follows:

  • Activation: Cholic acid is treated with thionyl chloride under reflux to form the acid chloride intermediate.
  • Coupling: The acid chloride is reacted with glycine in the presence of a base (e.g., triethylamine) in anhydrous solvent.
  • Salt formation: The resulting amide is neutralized with sodium hydroxide solution.
  • Purification: The product is purified by recrystallization from water or ethanol/water mixtures, yielding the sodium salt hydrate.

This procedure can be adapted for the target compound by starting from the appropriately hydroxylated steroidal acid precursor.

Analytical Data Supporting Preparation

Parameter Data Source/Method
Molecular Weight 505.6 g/mol Mass spectrometry, PubChem
Melting Point ~210-215 °C (for sodium glycocholate hydrate) Literature data
Solubility Soluble in water and ethanol Literature data
IR Spectroscopy Characteristic amide bands (~1650 cm⁻¹), hydroxyl groups (~3400 cm⁻¹) Typical for amide and hydroxy-steroids
NMR Spectroscopy Signals consistent with steroidal protons and amide linkage Confirm structure and purity
X-ray Crystallography Confirms hydrate form and stereochemistry Reported for related compounds

Notes on Stereochemistry and Purity

  • The compound exhibits multiple stereocenters (notably at positions 3, 7, 10, 12, 13, 17 on the steroid nucleus and 4 on the pentanamido side chain), which must be controlled during synthesis to preserve biological activity.
  • Enantiopure starting materials (e.g., natural bile acids) are typically used to ensure correct stereochemistry.
  • Purification steps such as recrystallization and chromatography are critical to remove side products and unreacted starting materials.

Summary Table: Preparation Overview

Aspect Details
Starting Material Cholic acid or related bile acid derivatives
Key Reaction Amide bond formation between acid chloride and glycine
Salt Formation Neutralization with sodium hydroxide
Product Form Sodium salt hydrate crystalline solid
Purification Recrystallization from aqueous/alcoholic solvents
Analytical Confirmation MS, NMR, IR, melting point, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, resulting in a more saturated structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound "Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate":

Nomenclature and Properties:

  • CAS Number: While the query specifies a hydrated form, a closely related anhydrous compound, Sodium ((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate, has CAS No. 863-57-0 .
  • Molecular Formula: For the anhydrous form, the molecular formula is C26H42NNaO6 .
  • Molecular Weight: The anhydrous form has a molecular weight of 487.60 .
  • Synonyms: The search results suggest the compound is related to or synonymous with Cholylsarcosine sodium, Sodium N-methylglycocholate, Sodium N-methylglycylcholate, and Glycine,N-methyl-N-((3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)-, sodium salt (1:1) .

Potential Applications:

The search results discuss some potential applications of compounds with similar structural features, particularly in the context of neurological disorders.

  • Neurodegenerative Diseases: Heterocyclic compounds, some containing nitrogen, exhibit neuroprotective qualities and are being explored for therapeutic roles in Alzheimer's and Parkinson's diseases . Examples include piperidines, which are found in drugs like donepezil .
  • Enzyme Inhibition: Research indicates that various heterocyclic compounds can inhibit enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Specific examples include isoindolines, isoindoline-1,3-diones, and 1,3-oxazole analogs .
  • Antioxidant Activity: Some nitrogen-based heterocyclic compounds have demonstrated antioxidant activity, which may be beneficial in neurodegenerative diseases . For example, N-substituted pyrazole-derived α-aminophosphonates show promise as antioxidants .

Related Compounds:

  • Sodium,2-[nitroso-[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate: This compound (CAS Number 76757-84-1) shares a similar steroidal core structure .
  • sodium,2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate: This compound (CAS Number 165048-60-2) is another related structure .

Safety Information:

  • The anhydrous form should be stored under an inert atmosphere at 2-8°C .
  • It has a "Warning" signal word and precautionary statements P261-P305+P351+P338 .

Mechanism of Action

The mechanism of action of Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a steroid-like backbone with bile acids and related derivatives. Table 1 highlights structural variations among selected analogs:

Compound Name Hydroxyl Positions Side Chain Modifications Counterion/Solubility Enhancer Biological Application Reference ID
Sodium 2-((4R)-4-...acetate hydrate (Target) 3,7,12 Pentanamido-acetate Sodium, hydrate Liver function, lipid transport
(R)-N-(2-Chloroethyl)-4-...pentanamide 3,7,12 Chloroethylamide None Synthetic intermediate
Methyl (R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-...pentanoate 3,7,12 Iodo-substitution, methyl ester None Radiolabeling studies
Sodium (4R)-4-...pentanoate 3,12 Pentanoate Sodium Bile acid replacement therapy
Taurocholic acid sodium 3,7,12 Taurine-conjugated Sodium Digestion, emulsification
(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethyl...pentanoic acid 3,7,12 Additional methyl groups (7,10,13) None Antimicrobial research

Key Observations :

  • Hydroxylation Patterns : The 3,7,12-trihydroxy configuration is conserved in bile acids (e.g., taurocholic acid) and correlates with enhanced solubility and receptor binding .
  • Side Chain Modifications : The pentanamido-acetate group in the target compound improves sodium binding and aqueous solubility compared to methyl esters or unconjugated acids .
  • Methylation : Additional methyl groups (e.g., in ) reduce polarity and may enhance membrane permeability for antimicrobial activity .

Similarity Indexing and Virtual Screening

Using Tanimoto coefficient-based methods (), the target compound shares >70% similarity with taurocholic acid, explaining overlapping roles in lipid metabolism. However, chloroethylamide derivatives () show <50% similarity due to altered side-chain electronics .

Research Findings and Contradictions

  • Contradiction 1 : While 3,7,12-trihydroxy analogs generally enhance solubility, excessive methylation () reduces polarity, contradicting typical structure-solubility relationships .
  • Contradiction 2 : Sodium salts (Target, ) exhibit superior bioavailability compared to methyl esters, yet methyl esters are preferred for synthetic intermediates due to easier purification .

Biological Activity

Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate (CAS No. 863-57-0) is a complex bile acid derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

  • Molecular Formula : C26H42NNaO6
  • Molecular Weight : 487.60 g/mol
  • CAS Number : 863-57-0
  • Storage Conditions : Inert atmosphere at 2-8°C

Structural Characteristics

The compound features a steroid-like core structure typical of bile acids, modified with hydroxyl groups and an amide linkage that enhances its solubility and biological activity.

This compound is primarily recognized for its role in modulating lipid metabolism and influencing cellular signaling pathways. Its biological activities include:

  • Cholesterol Regulation : As a bile acid derivative, it plays a crucial role in cholesterol metabolism and excretion.
  • Anticancer Properties : Studies have indicated potential anticancer effects through the induction of apoptosis in cancer cells and modulation of signaling pathways involved in cell proliferation .
  • Antimicrobial Activity : The compound has shown promise in exhibiting antibacterial effects against various pathogens .

Anticancer Activity

A study evaluated the anticancer properties of bile acid amides similar to this compound. It demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Lipid Metabolism

Research has highlighted the role of sodium glycocholate (the sodium salt form) in enhancing lipid absorption and metabolism. This property is particularly beneficial in conditions where fat malabsorption is a concern .

Comparative Biological Activity Table

Activity TypeMechanism of ActionReference
Cholesterol RegulationModulates bile acid synthesis and secretion
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits antibacterial properties

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound to ensure structural integrity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry, particularly at hydroxyl and methyl groups in the cyclopenta[a]phenanthrene core. Enzymatic resolution using supported lipases (e.g., Lipase PS Amano SD) can enhance enantiomeric purity, as demonstrated in chiral separation protocols . Reaction monitoring via TLC or HPLC is critical to track intermediates and final product formation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to standard precautions (P-codes): avoid ignition sources (P210), use protective equipment (P201), and ensure proper ventilation. Storage should comply with temperature stability data (room temperature, as per molecular characterization studies) .

Q. Which chromatographic techniques are recommended for purity analysis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.0) is effective for resolving impurities. Validate methods using UV detection at 210–240 nm, as applied in bile acid analogs with similar hydrophobicity . Purity thresholds should align with pharmacopeial standards (e.g., USP) for reference materials .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and functional analysis?

  • Methodological Answer : COMSOL Multiphysics simulations can predict reaction kinetics and solvent interactions, particularly for multi-step syntheses involving steroidal intermediates. AI-driven tools enable real-time adjustments to reaction parameters (e.g., temperature, catalyst loading) to maximize yield .

Q. What strategies resolve contradictions in metabolic pathway data across species or studies?

  • Methodological Answer : Cross-reference PubMed-derived metabolic networks (via BioDeep knowledge bases) to identify conserved vs. species-specific pathways. Use isotopic labeling (e.g., ¹³C or ²H) to trace hydroxylation and sulfonation sites in vivo, addressing discrepancies in metabolite identification .

Q. How do structural alerts (PAINS/Brenk) impact pharmacological profiling?

  • Methodological Answer : Screen for PAINS alerts (e.g., polypharmacology risks) using cheminformatics tools like RDKit. The absence of PAINS alerts (score 0.0) in related bile acid derivatives suggests low assay interference, but Brenk alerts (score 1.0) warrant validation via counter-screening assays (e.g., hERG binding) .

Q. What methods ensure enantiomeric purity during chiral synthesis?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak® AD column) with isocratic elution (5% ethanol in hexane + 0.05% TFA) to determine enantiomeric excess (>98% ee). Kinetic resolution via lipase-catalyzed acetylation (e.g., vinyl acetate) is a scalable approach for producing single enantiomers .

Notes

  • Avoid abbreviations for chemical names to maintain clarity.
  • Theoretical frameworks (e.g., metabolic pathway analysis) should link to established biochemical models to ensure reproducibility .
  • For advanced studies, integrate multi-omics data (proteomics, metabolomics) to contextualize functional roles in bile acid metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.